Methyl 3-(chlorosulfanyl)propanoate
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Overview
Description
Methoxycarbonylethylsulfenyl chloride is an organosulfur compound with the molecular formula C4H7ClO2S It is a sulfenyl chloride derivative, characterized by the presence of a sulfenyl group (–SCl) attached to a methoxycarbonyl group (–COOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxycarbonylethylsulfenyl chloride can be synthesized through the reaction of methoxycarbonyl chloride with thiols in the presence of a base. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . The general reaction scheme is as follows:
CH3OCOCl+RSH→CH3OCO-SR+HCl
Industrial Production Methods
In industrial settings, the production of methoxycarbonylethylsulfenyl chloride may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methoxycarbonylethylsulfenyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or disulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfenyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and disulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methoxycarbonylethylsulfenyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of methoxycarbonylethylsulfenyl chloride involves the formation of reactive intermediates that can interact with nucleophiles. The sulfenyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methoxycarbonylethylsulfenyl chloride include:
Methanesulfonyl chloride:
Tosyl chloride: Commonly used to convert alcohols into better leaving groups for substitution reactions.
Thionyl chloride: Utilized for the conversion of alcohols to alkyl chlorides.
Uniqueness
Methoxycarbonylethylsulfenyl chloride is unique due to its specific combination of a methoxycarbonyl group and a sulfenyl chloride group, which imparts distinct reactivity and versatility in chemical transformations. Its ability to act as a crosslinker in biological and industrial applications further distinguishes it from other sulfenyl chlorides .
Properties
CAS No. |
41345-74-8 |
---|---|
Molecular Formula |
C4H7ClO2S |
Molecular Weight |
154.62 g/mol |
IUPAC Name |
methyl 3-chlorosulfanylpropanoate |
InChI |
InChI=1S/C4H7ClO2S/c1-7-4(6)2-3-8-5/h2-3H2,1H3 |
InChI Key |
QDLWDWZNGOVPBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCl |
Origin of Product |
United States |
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